![molecular formula C10H10F4O B13597777 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a fluorine atom and a hydroxyl group on a propan-2-ol backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, such as a fluorobenzene derivative, using reagents like trifluoromethyl iodide and a radical initiator . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one.
Reduction: Formation of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H10F4O |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H10F4O/c1-9(2,15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5,15H,1-2H3 |
InChI Key |
OBYGVUGFQKXSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)C(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


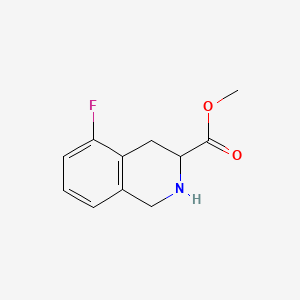
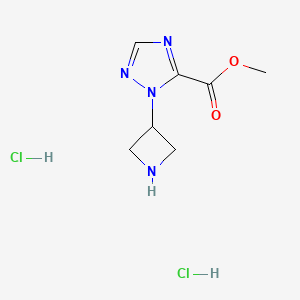
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)

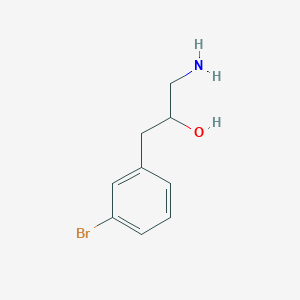
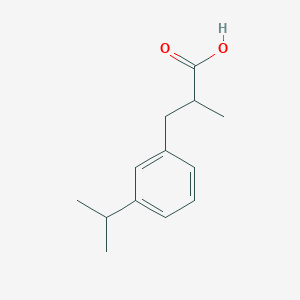
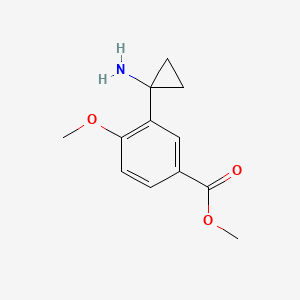

![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)
![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)
![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)

